molecular formula C20H19BrN4O3 B2373663 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide CAS No. 1326831-62-2

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide

Cat. No.: B2373663
CAS No.: 1326831-62-2
M. Wt: 443.301
InChI Key: FQMSCGIDVMOIET-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group, linked to a 2-oxopyridinone moiety and an N-cyclopentylacetamide side chain. Such structural attributes suggest applications in immunoproteasome inhibition, as non-covalent inhibitors targeting the β1i subunit (e.g., autoimmune disease therapeutics) .

Properties

IUPAC Name

2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O3/c21-15-8-5-13(6-9-15)19-23-20(28-24-19)14-7-10-18(27)25(11-14)12-17(26)22-16-3-1-2-4-16/h5-11,16H,1-4,12H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMSCGIDVMOIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide is part of a class of compounds known for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound features a complex structure that includes a 1,2,4-oxadiazole moiety, which is known for its biological significance. The presence of the 4-bromophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and biological activity.

Anticancer Activity

  • Mechanism of Action : Compounds containing the 1,2,4-oxadiazole scaffold have demonstrated significant anticancer properties. For instance, derivatives have shown inhibitory effects on various cancer cell lines, including colon adenocarcinoma and breast cancer. The mechanism often involves the inhibition of key enzymes like Histone Deacetylases (HDAC) and Carbonic Anhydrases (CA) , which play critical roles in tumor growth and proliferation .
  • Case Studies : In a study evaluating multiple oxadiazole derivatives, one compound exhibited an IC50 value of approximately 9.4 µM against a panel of 11 cancer cell lines. This suggests that modifications to the oxadiazole structure can lead to enhanced anticancer efficacy .
CompoundIC50 Value (µM)Cancer Type
Compound 19.4Various
Compound 292.4Colon Adenocarcinoma
Compound 316.7Breast Cancer

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory activity due to its ability to inhibit cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory response. Research indicates that oxadiazole derivatives can exhibit moderate anti-inflammatory effects, making them candidates for further development in treating inflammatory diseases .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of 1,2,4-oxadiazole derivatives against various pathogens. For example:

  • Compounds have shown effective activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • The antifungal efficacy has been noted against Candida albicans, with some derivatives achieving inhibition rates exceeding 70% at specific concentrations .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Studies have shown that derivatives similar to 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide demonstrate selective cytotoxicity against various cancer cell lines. For instance, derivatives have been tested against human breast cancer (MCF-7) and liver cancer (HepG2) cells, revealing promising results in inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Properties

Oxadiazole derivatives have also been investigated for their antimicrobial activity. The structural features of this compound suggest potential efficacy against bacterial and fungal pathogens. Preliminary studies indicate that modifications to the oxadiazole ring can enhance antimicrobial potency .

Neuroprotective Effects

Emerging evidence suggests that oxadiazole derivatives may possess neuroprotective properties. Compounds similar to this compound have been evaluated in models of neurodegenerative diseases, showing potential in reducing oxidative stress and inflammation in neuronal cells .

Material Science Applications

In addition to biological applications, the compound's unique structure offers potential uses in material science:

Organic Light Emitting Diodes (OLEDs)

The electronic properties of oxadiazole derivatives make them suitable candidates for use in OLED technology. Their ability to form stable films with good charge transport properties can enhance the performance of organic light-emitting devices .

Photovoltaic Cells

Research into the use of oxadiazole-based compounds in photovoltaic applications has shown that they can improve energy conversion efficiency due to their favorable electronic characteristics and light absorption properties .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted a series of oxadiazole derivatives, including structures similar to this compound. The researchers found that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating substantial anticancer activity .

Case Study 2: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of oxadiazole derivatives, researchers synthesized various compounds and tested them against Gram-positive and Gram-negative bacteria. Results showed that specific modifications to the oxadiazole ring significantly enhanced antibacterial activity, suggesting a pathway for developing new antimicrobial agents based on this scaffold .

Comparison with Similar Compounds

Amide Derivatives with 2-Oxopyridin-1(2H)-yl Moieties

highlights five inhibitors of the β1i subunit (compounds 1–5), which share the 2-oxopyridinone core but differ in substituents:

  • Compound 1 : N-Benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide.
  • Compound 2 : N-Benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide.
  • Compound 3 : N-Cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide.
Compound R-Group (Amide) Oxadiazole/Bromophenyl? Ki (Experimental) Binding Stability (BPMD)
Target Cyclopentyl Yes (4-bromophenyl) N/A High (predicted)
1 Benzyl No 0.8 µM Moderate
2 Benzyl No 1.2 µM Low
3 Cyclohexyl No 2.5 µM Low

Key Findings :

  • The target compound’s 1,2,4-oxadiazole and 4-bromophenyl groups likely enhance binding affinity compared to compounds 1–3 , which lack these features. Molecular dynamics (MD) simulations in suggest that halogen interactions (Br) and π-π stacking (oxadiazole) stabilize ligand-receptor interactions .
  • The cyclopentyl group may improve selectivity over benzyl derivatives (compounds 1–2 ) due to reduced steric hindrance compared to cyclohexyl (compound 3 ) .

Oxadiazole-Containing Analogues

and provide insights into oxadiazole-based compounds:

  • PSN375963 : 4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine .
  • Compound 4o () : 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine.
Compound Core Structure Key Substituents LogP (Predicted) Biological Activity
Target Oxadiazole + pyridinone 4-Bromophenyl, cyclopentyl ~3.5 Immunoproteasome inhibitor
PSN375963 Oxadiazole + pyridine Butylcyclohexyl ~4.2 GPCR modulation
4o () Benzoxazole + oxadiazole 4-Bromophenyl, methylphenyl ~4.0 Antimicrobial

Key Findings :

  • The 4-bromophenyl group (shared with 4o) increases lipophilicity compared to alkyl-substituted oxadiazoles like PSN375963, which may enhance membrane permeability .

Acetamide Derivatives with Heterocyclic Substituents

includes N-(2-methoxy-5-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide , which replaces the oxadiazole with a sulfonyl-morpholine group.

Compound Heterocyclic Group Solubility (Predicted) Selectivity
Target 1,2,4-Oxadiazole Low (logP ~3.5) High (β1i)
Sulfonyl-morpholine Moderate (logP ~2.8) Unknown

Key Findings :

  • The sulfonyl group in ’s compound may improve solubility but reduce affinity for hydrophobic binding pockets compared to the oxadiazole-bromophenyl system in the target compound.

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